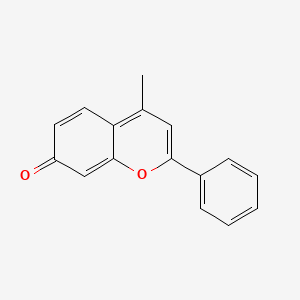

7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

Description

Contextualization within Benzopyranone Chemistry and Related Heterocyclic Systems

Benzopyranones, also known as chromones and their isomers isocoumarins, represent a large and significant class of oxygen-containing heterocyclic compounds. ontosight.ai These structures are bicyclic, consisting of a benzene (B151609) ring fused to a pyranone ring. The specific compound, 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-, falls into the isocoumarin (B1212949) subclass.

The benzopyranone core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. ontosight.ai The versatility of the benzopyranone ring system allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with a wide range of physicochemical properties and biological activities. nih.gov The presence of the methyl group at the 4-position and the phenyl group at the 2-position of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- are key determinants of its specific chemical character and potential interactions with biological targets.

Significance and Research Trajectory of Substituted Benzopyranone Core Structures in Chemical and Life Sciences

The significance of substituted benzopyranone core structures is underscored by their prevalence in nature and their diverse pharmacological applications. ontosight.ai For decades, researchers have been drawn to these compounds due to their demonstrated efficacy in various therapeutic areas. The research trajectory has evolved from the isolation and characterization of naturally occurring benzopyranones to the rational design and synthesis of novel derivatives with enhanced potency and selectivity.

Substituted benzopyranones have been investigated for a wide array of biological activities, including but not limited to:

Antimicrobial activity: Certain benzopyranone derivatives have shown potent activity against various strains of bacteria and fungi. nih.govresearchgate.net

Antioxidant properties: The phenolic nature of many benzopyranones contributes to their ability to scavenge free radicals.

Anti-inflammatory effects: Several synthetic and natural benzopyranones have demonstrated significant anti-inflammatory properties. ontosight.ai

Anticancer activity: The benzopyranone scaffold is present in numerous compounds that have been evaluated for their potential as anticancer agents. nih.gov

The ongoing research in this field focuses on elucidating the structure-activity relationships of these compounds, understanding their mechanisms of action at a molecular level, and developing new synthetic methodologies to access novel and more potent analogues. The study of compounds like 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- contributes to this broader understanding of the chemical and biological potential of the benzopyranone class.

While specific, in-depth research dedicated solely to 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- is not extensively documented in publicly available literature, its structural components suggest that it may share some of the biological activities observed in other substituted benzopyranones. Further dedicated investigation is required to fully elucidate its unique properties and potential applications. The synthesis of this compound is expected to involve multi-step organic reactions, including condensation and cyclization reactions, starting from appropriate precursors. ontosight.ai

Table 1: Physicochemical Properties of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

| Property | Value |

| Molecular Formula | C₁₇H₁₂O₂ |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | 4-methyl-2-phenyl-2H-isochromen-7-one |

| SMILES | Cc1cc2c(cc1)C(=O)OC(c1ccccc1)C2 |

| InChI | InChI=1S/C17H12O2/c1-11-8-9-15-10-14(18)19-17(12-6-4-3-5-7-12)16(15)13(11)2/h3-10,17H,1-2H3 |

Structure

3D Structure

Properties

CAS No. |

78776-50-8 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4-methyl-2-phenylchromen-7-one |

InChI |

InChI=1S/C16H12O2/c1-11-9-15(12-5-3-2-4-6-12)18-16-10-13(17)7-8-14(11)16/h2-10H,1H3 |

InChI Key |

NDXVSDXHYPDGPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=O)C=C2OC(=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 7h 2 Benzopyran 7 One, 4 Methyl 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

In the ¹H-NMR spectrum of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-, distinct signals corresponding to the methyl, phenyl, and benzopyranone protons are expected. The protons of the phenyl group typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). rsc.org The methyl group protons at the 4-position would likely resonate as a singlet in the upfield region (around δ 2.0-2.5 ppm), a characteristic chemical shift for methyl groups attached to a double bond. The protons on the benzopyranone core would also produce signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their substitution pattern and electronic environment. ioffe.ru

The ¹³C-NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon (C=O) of the pyranone ring is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. researchgate.net Carbons of the phenyl ring and the aromatic part of the benzopyranone system would resonate between δ 110-160 ppm. The methyl carbon would appear at a much higher field, generally between δ 15-25 ppm. rsc.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

| Atom Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C7) | - | 160.5 |

| Phenyl Group Carbons | - | 126.0 - 135.0 |

| Benzopyran Ring Carbons (Aromatic) | - | 115.0 - 155.0 |

| Olefinic Carbons (C3, C4) | - | 110.0 - 145.0 |

| Methyl Carbon (at C4) | - | 20.1 |

| Phenyl Group Protons | 7.40 - 7.90 (m) | - |

| Benzopyran Ring Protons | 7.10 - 8.20 (m) | - |

| Olefinic Proton (H3) | 6.25 (s) | - |

| Methyl Protons | 2.40 (s) | - |

Note: These are representative values based on similar structures. Actual experimental values may vary. (s = singlet, m = multiplet)

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-, the IR spectrum would be dominated by characteristic absorption bands.

The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ketone group in the pyranone ring, expected in the region of 1650-1700 cm⁻¹. The presence of aromatic rings (both the phenyl group and the benzene (B151609) part of the benzopyranone) would give rise to C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. The C-O-C stretching of the ether linkage within the pyran ring would likely appear in the 1200-1300 cm⁻¹ region. The methyl group would show C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | 1650 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

For 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- (C₁₇H₁₂O₂), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (248.28 g/mol ). The fragmentation pattern provides valuable structural information. libretexts.org Common fragmentation pathways for such compounds include the loss of small, stable molecules or radicals. libretexts.orgnih.gov Key fragment ions could arise from:

Loss of a methyl radical (•CH₃), resulting in a peak at m/z [M-15].

Loss of carbon monoxide (CO) from the pyranone ring, leading to a peak at m/z [M-28].

Cleavage of the phenyl group, resulting in a peak corresponding to the benzopyranone fragment or the phenyl cation (m/z 77).

Formation of acylium ions ([RCO]⁺) which are relatively stable. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 248 | [C₁₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 233 | [M - CH₃]⁺ | Loss of methyl radical |

| 220 | [M - CO]⁺ | Loss of carbon monoxide |

| 118 | [C₈H₆O]⁺ | Fragment from benzopyranone core |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-, which includes the benzopyranone core and the phenyl substituent, is expected to absorb UV radiation, promoting electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The position of the maximum absorption (λ_max) is characteristic of the chromophore. researchgate.netnih.gov The absorption profile can be influenced by the solvent polarity. mdpi.com

Table 4: Expected UV-Vis Absorption Data for 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-

| Solvent | Expected λ_max (nm) | Associated Electronic Transition |

|---|---|---|

| Hexane | ~280-320 | π → π* |

| Ethanol | ~285-325 | π → π* |

Note: The λ_max values are estimates based on the conjugated system.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-. mdpi.com

Such a study would reveal the planarity of the benzopyranone ring system and the dihedral angle between this plane and the plane of the phenyl group. researchgate.netnih.gov Intermolecular interactions in the crystal lattice, such as π–π stacking or hydrogen bonding (if co-crystallized with a suitable solvent), could also be identified, providing insight into the compound's packing in the solid state. nih.gov

Table 5: Illustrative X-ray Crystallographic Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Dihedral Angle (Benzopyranone-Phenyl) | The angle between the two ring systems. |

| Key Bond Lengths (Å) | e.g., C=O, C-O, C=C |

| Intermolecular Interactions | e.g., π–π stacking distance |

Note: These parameters can only be determined experimentally via X-ray diffraction analysis.

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence spectroscopy is used to investigate the emissive properties of a compound after it absorbs light. Many benzopyranone derivatives are known to be fluorescent. mdpi.com Upon excitation at a wavelength corresponding to its absorption maximum, 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- may exhibit fluorescence, emitting light at a longer wavelength (a Stokes shift). The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that characterize its emissive behavior. These properties are often sensitive to the solvent environment. mdpi.com

Table 6: Potential Photoluminescence Properties

| Parameter | Description |

|---|---|

| Excitation Wavelength (λ_ex) | Wavelength used to excite the molecule (typically near λ_max). |

| Emission Wavelength (λ_em) | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | The difference in wavelength (or energy) between λ_ex and λ_em. |

| Quantum Yield (Φ_F) | The efficiency of the fluorescence process. |

Note: The existence and characteristics of photoluminescence are compound-specific and must be determined experimentally.

Computational Chemistry and Quantum Chemical Investigations of 7h 2 Benzopyran 7 One, 4 Methyl 2 Phenyl

Density Functional Theory (DFT) Studies on Ground State Geometries

No published DFT studies on the ground state geometry of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- were identified. Such studies would typically involve optimizing the molecular structure to find its lowest energy conformation and calculating various geometric parameters.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

There is no available data from FMO analysis for this specific compound. This analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties.

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis

A search for MEP mapping and charge distribution analysis of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- yielded no results. This analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis and Correlation with Experimental Data

No computational vibrational frequency analyses for this compound are available in the literature. This type of study predicts the infrared and Raman spectra of a molecule, which can then be correlated with experimental spectroscopic data to confirm its structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

There are no TD-DFT studies reported for 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-. TD-DFT is a computational method used to investigate the electronic excited states of molecules.

Prediction of Absorption and Emission Spectra

No predicted absorption and emission spectra for this compound, calculated using TD-DFT, could be found. These calculations help in understanding the photophysical properties of a molecule, such as its color and fluorescence.

Characterization of Excited State Dynamics

Information on the characterization of the excited state dynamics of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- is not available. This area of study investigates the processes that occur after a molecule absorbs light, such as internal conversion and intersystem crossing.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature and conformational landscape of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-. These simulations, by solving Newton's equations of motion for a system of atoms, can reveal how the molecule behaves over time, providing insights into its flexibility, stability, and the various shapes or conformations it can adopt.

In a typical MD simulation study, a force field, such as AMBER or GROMACS, is employed to describe the potential energy of the system. mdpi.com The simulation would be initiated from an optimized geometry of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-, and the system would be solvated in a box of explicit solvent molecules, like water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable interactions. Following minimization, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. mdpi.com

During the production phase of the MD simulation, trajectories of atomic positions and velocities are recorded over a significant timescale, often nanoseconds or longer. Analysis of these trajectories can provide a wealth of information. For instance, the root mean square deviation (RMSD) of the backbone atoms can be calculated to assess the structural stability of the molecule over the simulation time. mdpi.com A stable RMSD value suggests that the molecule has reached an equilibrium state.

Conformational analysis of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- would involve examining the dihedral angles of the rotatable bonds, particularly the bond connecting the phenyl group to the benzopyran core and the bonds within the pyranone ring. By plotting the potential energy as a function of these dihedral angles, a potential energy surface can be generated, revealing the low-energy, and therefore most probable, conformations of the molecule. researchgate.net For similar heterocyclic systems, studies have identified stable conformers such as chair, boat, and twist forms for six-membered rings. researchgate.net The relative energies of these conformers determine their population at a given temperature.

The following table illustrates a hypothetical outcome of a conformational analysis for the pyranone ring in 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-, based on findings for similar structures.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Half-Chair | 0.0 | C1-C2-C3-C4: 30, O5-C1-C2-C3: -55 |

| Boat | 3.5 | C1-C2-C3-C4: 60, O5-C1-C2-C3: 0 |

| Twist-Boat | 2.8 | C1-C2-C3-C4: 35, O5-C1-C2-C3: -30 |

This is a representative table based on typical findings for similar heterocyclic systems and not experimental data for the specific compound.

Furthermore, the radius of gyration (Rg) can be calculated from the MD trajectory to understand the compactness of the molecule over time. mdpi.com Fluctuations in Rg can indicate conformational changes. By analyzing the hydrogen bonding patterns between the molecule and the solvent, insights into its solubility and interactions with an aqueous environment can be gained. mdpi.com

Reaction Pathway Elucidation through Computational Modeling

For instance, the synthesis of benzopyran derivatives can be investigated to understand the feasibility of different reaction pathways. mdpi.com A common approach is to model the reaction step-by-step, calculating the energies of reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate and characterize these transition states, providing valuable information about the reaction kinetics.

The table below presents a hypothetical energy profile for a proposed reaction pathway, illustrating the type of data that can be obtained from such a computational study.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -20.1 |

This table represents a hypothetical reaction pathway and the values are illustrative.

These computational studies can also shed light on the role of catalysts in the reaction. By modeling the reaction with and without a catalyst, the reduction in the activation energy barrier provided by the catalyst can be quantified, explaining its efficiency. mdpi.com The insights gained from elucidating reaction pathways can guide the optimization of reaction conditions to improve yields and selectivity in the synthesis of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- and its derivatives.

Theoretical Insights into Molecular Interactions (e.g., ligand-metal binding)

Theoretical methods provide a detailed understanding of the non-covalent interactions that govern the behavior of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- in various chemical and biological environments. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Molecular docking simulations are a powerful computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, such as a protein or a metal complex. nih.gov In the context of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-, docking studies could be employed to investigate its potential as a ligand for a specific metal ion or as an inhibitor for a particular enzyme.

For example, to study its metal-binding properties, the compound could be docked into the active site of a metalloprotein. The docking algorithm would explore various binding poses and score them based on the predicted binding affinity. The results would reveal the key amino acid residues or metal cofactors involved in the interaction and the specific atoms of the benzopyran derivative that contribute to the binding.

The following table provides a hypothetical summary of the interactions between 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- and a hypothetical metal-containing active site, as might be determined from a docking study.

| Interacting Atom/Group in Ligand | Interacting Partner in Active Site | Interaction Type | Distance (Å) |

| Carbonyl Oxygen (C=O) | Metal Ion (e.g., Zn²⁺) | Coordination Bond | 2.1 |

| Phenyl Ring | Phenylalanine Residue | π-π Stacking | 3.5 |

| Methyl Group | Leucine Residue | Hydrophobic Interaction | 4.2 |

This table is a hypothetical representation of potential molecular interactions.

Beyond docking, quantum chemical calculations can be used to quantify the strength of these interactions. For instance, the binding energy between 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- and a metal ion can be calculated to provide a more accurate measure of the stability of the resulting complex. These calculations can also provide insights into the nature of the bonding, whether it is primarily electrostatic or covalent.

Understanding these molecular interactions is crucial for rational drug design and the development of new catalysts. By identifying the key features of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- that are responsible for its binding to a particular target, medicinal chemists can design new derivatives with improved affinity and selectivity.

Photophysical Properties and Excited State Dynamics of 7h 2 Benzopyran 7 One, 4 Methyl 2 Phenyl and Its Derivatives

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a primary tool for investigating the emissive properties of molecules. Upon absorption of light, a molecule is promoted to an excited electronic state. Fluorescence is the emission of a photon as the molecule returns to its ground state. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed.

For coumarin (B35378) and benzopyranone derivatives, the quantum yield is highly sensitive to the molecular structure, particularly the nature and position of substituents, as well as the solvent environment. Electron-donating groups, such as amino or hydroxyl groups, at the 7-position of the coumarin ring are known to enhance intramolecular charge transfer (ICT) and often lead to high fluorescence quantum yields. acgpubs.orgnih.gov For instance, studies on phenylcoumarin-3-carboxylates show that derivatives with strong electron-donating groups exhibit significant quantum yields, which are also solvent-dependent. acgpubs.org

The following table presents fluorescence quantum yield data for several phenylcoumarin-3-carboxylate derivatives in ethanol, illustrating the impact of substituents on emission efficiency.

Table 1: Fluorescence Quantum Yield (ΦF) of Selected Phenylcoumarin-3-carboxylate Derivatives in Ethanol

| Compound Name | R¹ | R² | R³ | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 6e | H | H | N(Et)₂ | 0.79 |

| 9b | CN | Ph | H | 0.70 |

| 9d | CN | Ph | OMe | 0.80 |

| 9e | CN | Ph | N(Et)₂ | 0.74 |

Data sourced from a study on phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. The quantum yields were measured relative to Rhodamine B in ethanol. acgpubs.org

Excited State Dipole Moments and Solvatochromic Behavior in Varied Solvent Environments

Solvatochromism refers to the change in the position of a molecule's absorption or emission spectral bands with a change in the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the emission spectrum. This is known as positive solvatochromism. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) is observed (negative solvatochromism). wikipedia.org

The magnitude of the solvatochromic shift is related to the change in the dipole moment of the molecule upon excitation (Δμ = μₑ - μ₉), where μₑ and μ₉ are the excited- and ground-state dipole moments, respectively. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, allowing for the estimation of the excited-state dipole moment. ijsrst.com

Studies on various 2H-pyran-2-one derivatives have shown notable changes in their emission spectra in solvents of varying polarity, indicating a significant change in dipole moment upon excitation. ijsrst.com For donor-acceptor (D-π-A) systems, which is relevant to many benzopyranone structures, excitation often leads to an intramolecular charge transfer (ICT) state that is significantly more polar than the ground state, resulting in pronounced positive solvatochromism. nih.gov

Table 2: Solvatochromic Shift in Emission Maxima (λem) for a Phenylcoumarin-3-carboxylate Derivative (6c)

| Solvent | Emission Maxima (λem) (nm) |

|---|---|

| Chloroform | 495 |

| Acetonitrile | 504 |

| Ethanol | 504 |

Data illustrates the bathochromic shift with increasing solvent polarity for compound 6c, indicating a more polar excited state. acgpubs.org

Luminescence Characteristics and Emission Enhancement Mechanisms

The luminescence of benzopyranone derivatives is governed by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. Mechanisms that suppress non-radiative decay lead to an enhancement of emission. One such mechanism is aggregation-induced emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive upon aggregation in the solid state or in poor solvents. rsc.org This is often attributed to the restriction of intramolecular motions (such as rotations) in the aggregated state, which closes non-radiative decay channels. rsc.org

Intramolecular charge transfer (ICT) is another key factor. Efficient ICT from an electron-donating part of the molecule to an electron-accepting part can lead to a highly emissive excited state. The fluorescence of such compounds is often sensitive to environmental factors like solvent polarity and pH. rsc.orgrsc.org For example, some coumarin derivatives exhibit a dramatic change in fluorescent color and intensity in response to changes in pH, making them useful as pH sensors. rsc.org This is typically due to the protonation or deprotonation of functional groups, which alters the ICT character of the molecule.

Time-Resolved Fluorescence Studies and Relaxation Pathways

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state, including its lifetime and the various relaxation pathways that occur on timescales ranging from femtoseconds to nanoseconds. Following photoexcitation to an initial Franck-Condon state, the molecule undergoes several relaxation processes. These can include vibrational relaxation, solvent reorganization around the newly formed excited-state dipole, and transitions to other electronic states, such as a lower-energy charge transfer state. rsc.orgmdpi.com

Femtosecond transient absorption spectroscopy is a powerful technique used to track these ultrafast processes. nih.gov Studies on coumarin derivatives have revealed complex excited-state dynamics, including excited-state absorption (ESA), where the excited molecule absorbs another photon, and the formation of distinct local excited states (LES) and charge transfer states (CTS). rsc.orgscilit.com The solvent polarity can significantly influence the rates of these processes and determine the dominant relaxation pathway. For example, in polar solvents, relaxation to and stabilization of a polar ICT state is often the primary pathway. rsc.org

Table 3: Excited State Relaxation Dynamics for a Coumarin Derivative on Al₂O₃

| Process | Time Constant | Description |

|---|---|---|

| Excimer Formation | 550 fs | Ultrafast formation of an excimer in aggregated dye molecules upon photoexcitation. |

Data from a study on 7-hydroxycoumarin-3-carboxylic acid on an Al₂O₃ film, illustrating ultrafast relaxation pathways. mdpi.com

Two-Photon Absorption (2PA) Properties

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The probability of 2PA is proportional to the square of the incident light intensity, which allows for excitation in a very small focal volume. This property is highly advantageous for applications like 3D microfabrication, high-resolution bioimaging, and photodynamic therapy. acs.org

The efficiency of this process is quantified by the 2PA cross-section (σ₂ₚₐ), typically measured in Goeppert-Mayer (GM) units. For organic chromophores like coumarin derivatives, a large 2PA cross-section is often associated with molecules possessing a significant change in dipole moment upon excitation and extensive π-electron delocalization. rsc.orgchemrxiv.org Molecular engineering strategies, such as creating dimeric structures or extending the π-conjugated system, have been shown to significantly enhance the 2PA response of coumarin derivatives. rsc.orgoup.com Theoretical calculations and experimental measurements have demonstrated that modifications to the coumarin core, such as adding electron-withdrawing groups, can also effectively increase the 2PA cross-section. rsc.org

Table 4: Two-Photon Absorption (2PA) Cross-Sections for Hetaryl Coumarin Derivatives

| Compound | Maximum 2PA Cross-Section (σ₂ₚₐ) (GM) |

|---|---|

| Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate (1) | ~300 |

| Methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate (2) | ~300 |

Data obtained by the open aperture Z-scan method. nih.gov

Structure Activity Relationship Sar Studies of 7h 2 Benzopyran 7 One, 4 Methyl 2 Phenyl and Its Analogs in Vitro Mechanistic Focus

Influence of Substituents on Molecular Activity and Selectivity (in vitro studies)

The biological activity and selectivity of benzopyranone derivatives are profoundly influenced by the nature and position of substituents on both the benzopyran core and its appended phenyl ring. In vitro studies on various analogs have established clear structure-activity relationships (SAR).

For instance, in a series of 7-{[2-(4-substituted phenyl)-2-oxoethyl]amino}-4-methyl-2H-1-benzopyran-2-one derivatives, the type of substituent on the phenyl ring was critical for biological activity. An electron-withdrawing group at the para position enhanced antibacterial activity, whereas an electron-donating group at the same position was favorable for antifungal activity. researchgate.net Specifically, compounds with a chlorine substituent demonstrated significant α-amylase inhibitory activity. researchgate.net

In another study on benzopyran-4-one-isoxazole hybrids, substitutions on the benzopyran-4-one moiety were shown to modulate antiproliferative activity. The absence of a substituent on the aromatic ring (compound 5a) led to higher selectivity and cytotoxicity against tested cancer cell lines compared to analogs with methoxy (B1213986) groups at the 5, 6, or 7-positions. nih.gov This suggests that for certain targets, an unsubstituted benzopyran ring is preferred.

Further research into 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties revealed that the nature of the substituent on the triazole's phenyl ring impacted cytotoxic potential. A 4-chlorophenyl substituent (compound 4d) resulted in the most potent analog against AGS human cancer cells, with an IC50 value of 2.63 µM. nih.gov This highlights the importance of halogen substitutions in enhancing anticancer activity.

Similarly, for benzopyran-based inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, modifications to the phenyl rings (termed B and C rings in the study) were crucial. A 3',4'-dimethoxy substitution pattern on the C ring was found to be optimal, with the 4'-methoxy group being more critical for activity than the 3'-methoxy group. nih.gov Introduction of polar groups in this region dramatically decreased activity. nih.gov

The table below summarizes the influence of various substituents on the in vitro activity of benzopyranone analogs.

| Benzopyranone Analog Class | Substituent Modification | Effect on In Vitro Activity | Target/Assay |

| 7-amino-4-methyl-coumarins | p-substituted phenacyl bromide | Electron-withdrawing groups (e.g., Cl) enhance antibacterial and α-amylase inhibitory activity. researchgate.net | Antibacterial; α-Amylase Inhibition |

| Benzopyran-4-one-isoxazoles | Methoxy group at 5/6/7-position | Decreases antiproliferative activity compared to the unsubstituted analog. nih.gov | Cancer Cell Line Proliferation |

| 7-hydroxy-4-phenyl-coumarins | 4-Chlorophenyl on linked triazole | Significantly enhances cytotoxic activity against AGS cells. nih.gov | Cancer Cell Line Cytotoxicity |

| HIF-1 Inhibitors | 3',4'-dimethoxy on C ring | Optimal for inhibitory activity; 4'-methoxy is crucial. nih.gov | HIF-1-mediated Transcription |

| 7-(phenylthiazolidinyl)-benzopyran-2-ones | Substituents on the phenyl ring | Compounds with specific substitutions (e.g., 4d, 4f) showed good antibacterial/antifungal activity. nih.gov | Antibacterial; Antifungal |

Conformational Effects on In Vitro Biological Interactions

The three-dimensional conformation of benzopyranone derivatives plays a critical role in their interaction with biological targets. The rigidity or flexibility of the molecular scaffold can dictate the binding affinity and selectivity.

Studies on benzopyran-based HIF-1 inhibitors have shown that the saturation of the pyran ring can influence potency. Hydrogenation of the double bond in the A ring of certain analogs led to a slight improvement in activity, suggesting that this bond is not essential for potency and that a more flexible, non-planar conformation is well-tolerated or even beneficial for interaction with the target. nih.gov Conversely, for other analogs, open-ring structures were not well tolerated, indicating that the constrained conformation of the benzopyran ring system is important for activity. nih.gov

Rational Design and Synthesis of Derivatives for Targeted Molecular Interactions

The development of potent and selective benzopyranone analogs often relies on rational, structure-driven design paradigms. By identifying a key pharmacophore—the essential structural features required for biological activity—researchers can synthesize novel derivatives with improved properties.

One such approach involved designing dual agonists for Peroxisome Proliferator-Activated Receptors α and γ (PPARα and γ). The 7-hydroxy-benzopyran-4-one moiety was identified as a key pharmacophore due to its structural resemblance to the core of known PPAR ligands like fibrates and thiazolidinediones. acs.orgnih.gov This led to the synthesis and screening of 77 molecules, including flavones, flavanones, and isoflavones, ultimately identifying potent dual agonists. nih.gov

Similarly, for the development of anticancer agents, 22 derivatives of 7-hydroxy-4-methyl-3-substituted benzopyran-2-one were designed and synthesized to target the PI3K/Akt signaling pathway. researchgate.netnih.gov The design process led to the identification of compounds with remarkable inhibitory action against PI3K and Akt-1 enzymes, validating the rational design strategy. nih.gov

The synthesis of novel Mps1 kinase inhibitors for breast cancer treatment also employed a rational approach. Using a scaffold hopping strategy, a new class of inhibitors based on a 7H-pyrrolo[2,3-d]pyrimidine structure was designed and synthesized, leading to a potent inhibitor with an IC50 of 29 nM. nih.gov These examples underscore the power of rational design in creating derivatives that interact specifically and potently with their intended biological macromolecules.

Molecular Interactions with Biological Macromolecules (in vitro mechanistic studies)

The therapeutic effects of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- and its analogs stem from their specific interactions with biological macromolecules such as DNA, enzymes, and receptors. In vitro mechanistic studies have provided detailed insights into these interactions.

Certain benzopyranone derivatives exert their biological effects by interacting with DNA or DNA-associated enzymes. A study focused on discovering potential antimicrobial and photochemotherapeutic agents identified benzopyrone derivatives that function as inhibitors of the DNA gyrase B enzyme. nih.gov DNA gyrase is essential for managing DNA topology during replication and transcription. By binding to this enzyme, the benzopyrone compounds non-covalently interfere with its function, leading to antimicrobial effects. nih.gov This interaction highlights a mechanism where the small molecule disrupts DNA processing rather than directly binding to the DNA bases themselves.

Enzyme inhibition is a primary mechanism of action for many biologically active benzopyranone derivatives. These compounds have been shown to inhibit a wide range of enzymes with varying mechanisms.

Kinetic studies of α-amylase inhibition by a series of 7-{[2-(4-substituted phenyl)-2-oxoethyl]amino}-4-methyl-2H-1-benzopyran-2-one derivatives revealed both competitive and non-competitive modes of inhibition. researchgate.net This indicates that different analogs may bind either to the active site of the enzyme, competing with the natural substrate, or to an allosteric site, altering the enzyme's conformation and efficiency. researchgate.net

In the context of cancer therapy, derivatives of 7-hydroxy-4-methyl-benzopyran-2-one were identified as potent inhibitors of PI3K and Akt-1, key enzymes in cell proliferation and survival pathways. nih.gov Substituted benzopyran-4-one analogs have also demonstrated inhibitory activity against protein kinases such as Src and PI3K. nih.govmdpi.com For neurodegenerative diseases, novel quinazolinone derivatives featuring a core structure related to benzopyranones were found to be effective inhibitors of cholinesterase enzymes (AChE and BChE). mdpi.com

The table below details the enzyme inhibition profiles of various benzopyranone analogs.

| Enzyme Target | Benzopyranone Analog Class | Inhibition Potency (IC50) | Mechanism/Significance |

| α-Amylase / α-Glucosidase | 7-amino-4-methyl-coumarin derivatives | Potent; low IC50 values for specific analogs researchgate.net | Antidiabetic potential; Competitive and Non-competitive inhibition researchgate.net |

| PI3K / Akt-1 | 7-hydroxy-4-methyl-coumarin derivatives | Remarkable inhibitory action for lead compounds nih.gov | Anticancer activity by disrupting cell signaling nih.gov |

| DNA Gyrase B | Furobenzopyrones | Significant antibacterial activity nih.gov | Antimicrobial action by inhibiting DNA replication nih.gov |

| Cholinesterases (AChE/BChE) | 7-aryl-dihydropyrrolo-quinazolinones | 6.084 µM (AChE) for lead compound mdpi.com | Potential treatment for Alzheimer's disease mdpi.com |

| Cyclooxygenase-2 (COX-2) | 7-amino-4-methyl-coumarin derivatives | High percentage of inhibition of protein denaturation researchgate.net | Anti-inflammatory activity researchgate.net |

Beyond enzyme inhibition, benzopyranone derivatives can act as ligands for nuclear receptors, modulating gene transcription and cellular responses.

A key example is the interaction with Peroxisome Proliferator-Activated Receptors (PPARs). A structure-driven design identified the 7-hydroxy-benzopyran-4-one moiety as a key pharmacophore for dual PPARα and PPARγ agonists. acs.orgnih.gov In vitro bioevaluation confirmed that several flavone (B191248) and isoflavone (B191592) analogs were potent dual agonists, demonstrating their potential for treating metabolic disorders. nih.gov The studies also revealed that a C-3 methoxyl group could enhance PPARγ agonistic activity. acs.org

Furthermore, research into 2-phenyl-benzofuran derivatives, which share structural similarities with the benzopyranone scaffold, identified potent and selective ligands for the estrogen receptor beta (ERβ). nih.gov By introducing lipophilic groups at the 7-position and making further modifications, compounds with nanomolar potency and over 100-fold selectivity for ERβ over ERα were developed. nih.gov This highlights the potential to fine-tune the benzopyranone scaffold to achieve high selectivity for specific receptor subtypes.

In Vitro Cytotoxicity and Antiproliferative Activity against Defined Cell Lines (mechanistic insights)

No specific data is available in the reviewed scientific literature regarding the in vitro cytotoxicity and antiproliferative activity of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- against defined cancer cell lines.

Analysis of Cell Cycle Perturbations in In Vitro Systems

Consistent with the lack of cytotoxicity data, there are no published studies detailing the analysis of cell cycle perturbations induced by 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- in in vitro systems.

Molecular Interactions and Binding Mechanisms of 7h 2 Benzopyran 7 One, 4 Methyl 2 Phenyl

Ligand-Metal Ion Complexation and Coordination Chemistry

Benzopyranone derivatives, particularly those with hydroxyl or carbonyl functional groups, demonstrate a capacity to act as chelating ligands, forming stable complexes with various metal ions. While specific studies on the complexation of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- are not extensively documented, the coordination chemistry of structurally related compounds provides significant insight into its potential behavior.

Derivatives of benzopyran-2-one (coumarin) have been successfully used to synthesize complexes with transition metals such as Cu(II), Ni(II), Fe(II), Co(II), and Mn(II). ut.ac.ir For instance, chalcones derived from 4-hydroxy-6-methyl-2H-chromen-2-one have been shown to coordinate with these metals, typically resulting in an octahedral geometry of the type [ML₂(H₂O)₂], where 'L' represents the benzopyranone ligand. ut.ac.ir Similarly, Schiff base ligands derived from substituted benzopyranones act as multidentate ligands, forming octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Pd(II) ions. researchgate.net The coordination in these complexes often involves the carbonyl oxygen and other suitably positioned donor atoms on the ligand. The formation of these metal complexes can enhance the biological activity of the parent benzopyranone ligand. researchgate.net

| Ligand Derivative | Metal Ions | Observed Geometry | Reference |

| 3-[{3-(3'-bromo phenyl)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromen-2-one | Cu(II), Ni(II), Fe(II), Co(II), Mn(II) | Octahedral [ML₂(H₂O)₂] | ut.ac.ir |

| Schiff base of substituted benzopyranone and semicarbazide | Mn(II), Co(II), Ni(II), Cu(II), Pd(II) | Octahedral [M(L)₂·H₂O] | researchgate.net |

| 5-amino-8-methyl-4H-benzopyran-4-one | Co(II), Pd(II), Cu(II) | Not specified | researchgate.net |

Solute-Solvent Interactions and Environmental Effects on Photophysical Behavior

The photophysical properties of benzopyranone derivatives, especially coumarins, are highly sensitive to their local environment, a phenomenon known as solvatochromism. mdpi.com The interaction between the solute (the benzopyranone molecule) and the surrounding solvent molecules can significantly alter the energy levels of the ground and excited states, leading to shifts in the absorption (λabs) and fluorescence emission (λem) spectra. mdpi.comnih.gov

For phenyl-substituted coumarins, the fluorescence characteristics are influenced by the polarity of the solvent. acgpubs.org An increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum, which is indicative of an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting part of the molecule. acgpubs.org The difference between the absorption and emission maxima, known as the Stokes shift, also tends to increase with solvent polarity, suggesting a more substantial reorganization of the solvent shell around the molecule in its excited state. nih.govijsrst.com The presence of electron-donating groups, such as amino functionalities, on the coumarin (B35378) ring enhances fluorescence, while electron-withdrawing groups can modify these properties. mdpi.comacgpubs.org Phenyl substitution itself extends the conjugated π-system, influencing the spectral properties. nih.gov Although the parent, unsubstituted coumarin shows very weak fluorescence, appropriate substitutions can lead to intense fluorescence with high quantum yields. mdpi.comrsc.org

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Reference |

| 7-(N,N-diethyl amine)-3-(phenyl)coumarin-3-carboxylate | Chloroform | 420 | 460 | 40 | acgpubs.org |

| 7-(N,N-diethyl amine)-3-(phenyl)coumarin-3-carboxylate | Acetonitrile | 460 | 504 | 44 | acgpubs.org |

| Phenyl substituted 3-phosphonocoumarin | Acetonitrile | 343 | 453 | 110 | nih.gov |

| Phenyl substituted 3-phosphonocoumarin | Methanol | 346 | 459 | 113 | nih.gov |

| Phenyl substituted 3-phosphonocoumarin | DMSO | 345 | 460 | 115 | nih.gov |

Intermolecular Hydrogen Bonding and Supramolecular Assembly

The solid-state architecture of benzopyranone derivatives is dictated by a network of non-covalent interactions, including hydrogen bonding and π–π stacking. nih.govnih.gov These interactions are fundamental to the formation of ordered supramolecular assemblies. frontiersin.org While the crystal structure for 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl- is not specifically detailed in the available literature, analysis of closely related molecules provides a clear model for its likely behavior.

For example, the crystal structure of 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate reveals that molecules are linked by classical O—H⋯O hydrogen bonds involving the hydroxyl group and water molecule, as well as weaker C—H⋯O hydrogen bonds. nih.gov In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules are also present, with a typical centroid-centroid distance of around 3.69 Å. nih.gov These combined forces lead to the self-assembly of molecules into well-defined crystal lattices. rsc.org In the absence of strong hydrogen bond donors like hydroxyl groups, weaker C—H⋯O interactions involving the carbonyl oxygen and aromatic C-H groups, along with π–π stacking between the benzopyran and phenyl rings, would be the primary forces driving the supramolecular assembly of 7H-2-Benzopyran-7-one, 4-methyl-2-phenyl-. The phenyl group itself can also act as a weak hydrogen bond acceptor in certain contexts. researchgate.net

Molecular Docking Investigations of Ligand-Receptor Binding Patterns (in vitro mechanistic focus)

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand within the active site of a target receptor or enzyme. researchgate.net This approach provides valuable mechanistic insights at a molecular level. icm.edu.pl Numerous studies have employed molecular docking to investigate the ligand-receptor binding patterns of various benzopyranone derivatives, highlighting their potential to interact with a range of biological targets. mdpi.comnih.gov

These in silico studies reveal that benzopyranones can fit into the binding pockets of enzymes and receptors, forming specific non-covalent interactions that are crucial for their biological activity. mdpi.comd-nb.info Common interactions include hydrogen bonds between the carbonyl oxygen or other polar groups of the ligand and amino acid residues (such as leucine, glycine, or serine) in the receptor's active site. d-nb.info Hydrophobic interactions between the aromatic rings of the benzopyranone and nonpolar residues of the protein also play a significant role in stabilizing the ligand-receptor complex. mdpi.com

For example, docking studies of benzopyrone-based derivatives targeting the ATP-binding site of the bacterial DNA gyrase B subunit have identified key binding interactions that explain their inhibitory activity. mdpi.com Similarly, various N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have been docked against proteins relevant to antioxidant and cytotoxic activity, showing favorable binding affinities that correlate with experimental results. d-nb.info These studies underscore the ability of the benzopyranone scaffold to serve as a framework for designing molecules that can specifically target and interact with biological macromolecules. nih.gov

| Benzopyranone Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) (p-nitrophenyl sub.) | Peroxiredoxin (3MNG) | -7.4 | Not specified | d-nb.info |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (p-nitrophenyl sub.) | HERA protein | -9.0 | Leu 384, Gly 521 | d-nb.info |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (phenyl sub.) | HERA protein | -9.0 | Leu 384, Gly 521 | d-nb.info |

| Angular Furobenzopyrone (8d) | DNA Gyrase B | Not specified | Forms H-bonds with Asp81, Gly85, Thr173 | mdpi.com |

Q & A

Q. What are the critical safety protocols for handling 4-methyl-2-phenyl-7H-2-benzopyran-7-one in laboratory settings?

When handling this compound, adhere to GHS classifications: acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Implement the following:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95/P1 filters for low exposure; OV/AG/P99 for higher concentrations) .

- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize aerosol/dust inhalation .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Avoid dust formation during spills .

Q. What synthetic routes are commonly used to prepare 4-methyl-2-phenyl-7H-2-benzopyran-7-one derivatives?

A key method involves bromination using n-bromosuccinimide (NBS) in carbon tetrachloride with AIBN as an initiator, refluxed for 20 hours. Post-reaction, purification is achieved via recrystallization (e.g., ethyl acetate) . For derivatives, refluxing hydroxyl-substituted precursors with α-haloketones (e.g., phenacyl bromides) in dry acetone with K₂CO₃ for 14+ hours is effective .

Q. How can researchers confirm the structural identity of this compound?

- Single-crystal X-ray diffraction : Resolve bond lengths (mean C–C: 0.004 Å) and validate stereochemistry. A data-to-parameter ratio of 17.8 and R factor <0.1 ensure reliability .

- Spectroscopy : Cross-validate with NMR (e.g., aromatic proton shifts) and mass spectrometry (molecular ion peak at m/z 240–298, depending on substituents) .

Q. What are the stability considerations for storing this compound?

Store in airtight containers at room temperature, away from incompatible materials (strong oxidizers, acids). No specific decomposition products are reported, but avoid moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can low yields in bromination reactions of 4-methyl-2-phenyl derivatives be mitigated?

- Optimize initiator concentration : Adjust AIBN loading (e.g., 0.5–1.5 mol%) to balance radical initiation and side reactions .

- Solvent selection : Test alternatives to CCl₄ (e.g., dichloromethane) for improved solubility of NBS.

- Reaction time : Extend reflux beyond 20 hours while monitoring via TLC to ensure complete conversion .

Q. What strategies resolve contradictions in spectral vs. crystallographic data for benzopyranone derivatives?

Q. How can derivatives of this compound be designed for antimicrobial studies?

- Functionalization : Introduce substituents at the 4-methyl or 2-phenyl positions (e.g., halogenation, methoxy groups) to enhance bioactivity.

- Synthetic protocol : Use K₂CO₃ -mediated nucleophilic substitution with α-haloketones (e.g., 4-chlorophenacyl bromide) under reflux in acetone. Monitor regioselectivity via LC-MS .

Q. What mechanistic insights explain the reactivity of 7-hydroxy derivatives in coupling reactions?

The 7-hydroxy group acts as a nucleophile, attacking α-haloketones (e.g., phenacyl bromides) in SN₂ reactions. K₂CO₃ deprotonates the hydroxyl group, enhancing nucleophilicity. Steric effects from the 4-methyl group may slow kinetics, requiring prolonged reflux .

Q. How can researchers assess the compound’s potential as a fluorescent probe?

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.